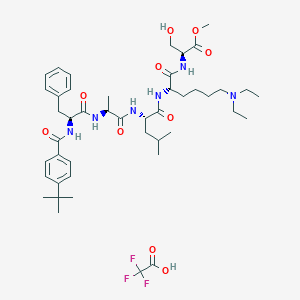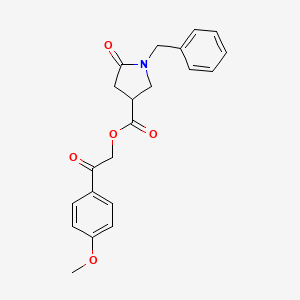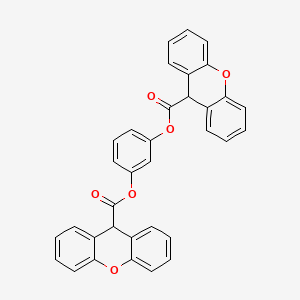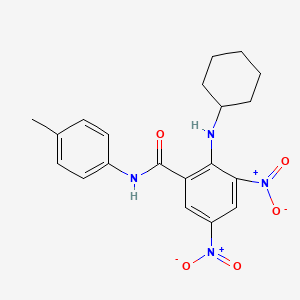![molecular formula C23H17F3N4OS B15151512 N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B15151512.png)
N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8700(2),?0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide is a complex organic compound with a unique structure This compound is characterized by the presence of a trifluoromethyl group, a methylsulfanyl group, and a triazatetracyclic core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide typically involves multiple steps. The initial step often includes the formation of the triazatetracyclic core through cyclization reactions. The introduction of the trifluoromethyl group is usually achieved via nucleophilic substitution reactions, while the methylsulfanyl group is incorporated through thiolation reactions. The final step involves the coupling of the phenyl ring with the triazatetracyclic core under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the triazatetracyclic core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring and the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the trifluoromethyl group.
Aplicaciones Científicas De Investigación
N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the triazatetracyclic core play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide
- 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline
Uniqueness
N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8700(2),?0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide stands out due to its unique triazatetracyclic core and the presence of both trifluoromethyl and methylsulfanyl groups
Propiedades
Fórmula molecular |
C23H17F3N4OS |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
N-(2-methylsulfanylphenyl)-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide |
InChI |
InChI=1S/C23H17F3N4OS/c1-32-18-9-5-4-8-16(18)27-22(31)17-12-19-28-20-14-7-3-2-6-13(14)10-11-15(20)21(23(24,25)26)30(19)29-17/h2-9,12H,10-11H2,1H3,(H,27,31) |
Clave InChI |
SYMGACHCLHSPON-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1NC(=O)C2=NN3C(=C2)N=C4C(=C3C(F)(F)F)CCC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B15151429.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)alaninamide](/img/structure/B15151449.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B15151457.png)
![4-methyl-N-[2,2,2-trichloro-1-({[4-(ethenylsulfonyl)-2-methoxyphenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B15151470.png)

![2-(4-Bromophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B15151475.png)
![propyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B15151487.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide](/img/structure/B15151494.png)
![2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide](/img/structure/B15151495.png)


![phenyl 1,3-dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15151519.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15151526.png)
